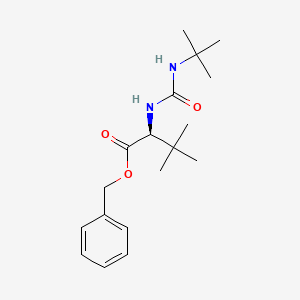

N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.43 g/mol. It is also known by its IUPAC name, benzyl (2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate. This compound is widely used as a reagent in the preparation of therapeutic agents.

Méthodes De Préparation

The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester typically involves the reaction of tert-butylcarbamoyl chloride with L-tert-leucine, followed by esterification with benzyl alcohol . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Chemistry

N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester serves as a building block in organic synthesis. It is used to create more complex organic molecules through various coupling reactions and modifications.

Biology

In biological research, this compound is instrumental in the preparation of peptidic protease inhibitors. These inhibitors are crucial for studying enzyme functions and interactions within biological systems. For instance, they can help elucidate mechanisms of action for specific proteases involved in disease processes .

Medicine

The compound is a key intermediate in synthesizing therapeutic agents targeting diseases such as hepatitis C. Its role as a precursor allows for the development of drugs that can inhibit viral replication or modulate immune responses .

Industry

In pharmaceutical manufacturing, this compound is utilized to produce fine chemicals and active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .

Case Study 1: Synthesis of Therapeutic Agents

Research has demonstrated that this compound can be used to synthesize specific protease inhibitors that exhibit potent antiviral activity. In vitro studies showed that these inhibitors effectively reduced viral loads in cell cultures infected with hepatitis C virus.

Case Study 2: Metabolic Pathway Analysis

In metabolic studies, derivatives of this compound have been employed to trace metabolic pathways involving amino acids. The stable isotope labeling allows researchers to monitor the fate of these compounds in vivo, providing insights into metabolic disorders .

Mécanisme D'action

The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester involves its role as a precursor in the synthesis of bioactive compounds. It interacts with molecular targets such as enzymes, inhibiting their activity and thereby exerting therapeutic effects . The specific pathways involved depend on the final bioactive compound synthesized from this ester .

Comparaison Avec Des Composés Similaires

N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester can be compared with similar compounds such as:

N-tert-Butylcarbamoyl-L-tert-leucine: This compound lacks the benzyl ester group and is used in similar applications.

N-tert-Butylcarbamoyl-L-valine Benzyl Ester: This compound has a similar structure but with a valine residue instead of leucine.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and application potential.

Activité Biologique

N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester (NTB-LTBE) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of NTB-LTBE typically involves the reaction of tert-butylcarbamoyl chloride with L-tert-leucine, followed by esterification with benzyl alcohol. This synthetic pathway is crucial for producing the compound in sufficient purity for biological evaluations. The general reaction can be summarized as follows:

-

Formation of tert-butylcarbamoyl-L-tert-leucine :

tert butylcarbamoyl chloride+L tert leucine→tert butylcarbamoyl L tert leucine

-

Esterification :

tert butylcarbamoyl L tert leucine+benzyl alcohol→N tert Butylcarbamoyl L tert leucine Benzyl Ester

Biological Activity

NTB-LTBE exhibits various biological activities, primarily as a precursor in the synthesis of peptidic protease inhibitors. These inhibitors are essential for studying enzyme functions and have significant implications in therapeutic applications, particularly in treating viral infections such as hepatitis C .

The mechanism of action involves the compound's ability to interact with specific enzymes, inhibiting their activity. This inhibition is crucial for regulating metabolic pathways and can lead to therapeutic effects against diseases where these enzymes play a pivotal role .

Case Studies and Research Findings

Several studies have explored the biological activities of NTB-LTBE and its derivatives:

- Enzyme Inhibition Studies : Research has demonstrated that NTB-LTBE can effectively inhibit serine proteases, which are vital in various physiological processes. For instance, studies indicate that modifications to the structure can enhance inhibitory potency against specific proteases involved in viral replication .

- Metabolic Pathway Tracing : The deuterated derivative, N-tert-Butylcarbamoyl-L-tert-leucine-d9, allows researchers to trace its metabolic fate in vivo. This property has been utilized to gain insights into amino acid metabolism and its implications in metabolic disorders .

- Therapeutic Potential : NTB-LTBE has been identified as a key intermediate in synthesizing therapeutic agents targeting chronic diseases. For example, it plays a role in developing protease inhibitors like Boceprevir, which is used for treating hepatitis C .

Data Table: Biological Activities of NTB-LTBE Derivatives

Propriétés

IUPAC Name |

benzyl (2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJNNOVHPJIYJK-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.